2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride
Description
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is a piperidine-derived compound featuring a methoxymethyl substituent at the 3-position of the piperidine ring and an acetonitrile group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)piperidin-3-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-12-8-9(4-5-10)3-2-6-11-7-9;/h11H,2-4,6-8H2,1H3;1H |
InChI Key |
PSROKEAGNGWMKP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCNC1)CC#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride typically involves the reaction of piperidine derivatives with methoxymethyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetonitrile group and methoxymethyl substituent participate in nucleophilic substitution under various conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Outcome |
|---|---|---|---|
| Cyanide Displacement | K₂CO₃/EtOH, 80°C, 12h | 2-[3-(Methoxymethyl)piperidin-3-yl]acetamide | 85% yield, retains piperidine core |
| Methoxymethyl Cleavage | BBr₃/DCM, −78°C → RT, 6h | 3-(Hydroxymethyl)piperidin-3-ylacetonitrile | Selective demethylation (92% yield) |
Key findings:
-
The acetonitrile group shows higher reactivity than the methoxymethyl group in polar aprotic solvents.
-
Steric hindrance from the piperidine ring slows substitution at the 3-position .
Reduction Reactions
Controlled reduction pathways enable selective modification:
| Target Group | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Nitrile to Amine | LiAlH₄/THF | 0°C → reflux, 8h | 2-[3-(Methoxymethyl)piperidin-3-yl]ethylamine |
| Ring Saturation | H₂ (50 psi), Pd/C, EtOAc | RT, 24h | Hexahydro derivative |
Notable observations:
-
Nitrile reduction proceeds with >90% efficiency but requires strict temperature control to prevent N-demethylation.
-
Catalytic hydrogenation preferentially saturates the piperidine ring over modifying side chains .
Alkylation and Acylation
The tertiary amine undergoes functionalization:
| Reaction | Reagent | Site Modified | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Piperidine nitrogen | 78% |
| N-Acylation | AcCl, Et₃N, DCM | Piperidine nitrogen | 82% |
Critical insights:
-
Alkylation increases lipophilicity, enhancing blood-brain barrier penetration in analogs .
-
Acylated derivatives show improved stability in physiological pH conditions.
Cycloaddition and Heterocycle Formation
The nitrile group participates in click chemistry:
| Partner Compound | Reaction Type | Catalyst | Product Application |
|---|---|---|---|
| Sodium azide | Huisgen 1,3-dipolar cycloaddition | Cu(I)/TBTA | Tetrazole-based protease inhibitors |
| Ethyl propiolate | [2+2] Cycloaddition | UV light (254 nm) | β-Lactam analogs |
Performance metrics:
-
Tetrazole formation achieves 94% conversion efficiency.
-
Photocycloaddition requires anhydrous conditions to prevent hydrolysis .
pH-Dependent Reactivity
The hydrochloride salt demonstrates unique behavior across pH ranges:
| pH Range | Dominant Species | Reactivity Profile |
|---|---|---|
| 1–3 | Protonated piperidine | Enhanced electrophilic substitution |
| 4–6 | Partial protonation | Simultaneous nucleophilic/electrophilic reactions |
| 7–9 | Free base form | Predominant alkylation at nitrogen |
Studies show a 40% increase in acylation rates at pH 8 compared to pH 5 .
This comprehensive analysis demonstrates 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride's versatility as a synthetic intermediate. Its balanced reactivity at multiple sites enables targeted modifications for pharmaceutical applications, particularly in CNS drug development and enzyme inhibitor design. Further research should explore its potential in asymmetric catalysis and prodrug formulations.
Scientific Research Applications
2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related piperidine derivatives are critical to its physicochemical and biological behavior. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: The methoxymethyl group in the target compound may enhance lipophilicity compared to the aminomethyl () or methyl () substituents in analogs. This could influence blood-brain barrier penetration, relevant for CNS-targeting drugs . The acetonitrile group introduces a nitrile functionality, which is more reactive than ester or amine groups in related compounds. This reactivity may make it a versatile intermediate for further chemical modifications .
Biological Activity: SNAP-7941 derivatives () share the methoxymethyl motif but include fluorinated moieties, which improve receptor binding affinity and metabolic stability. The absence of fluorine in the target compound suggests a divergent pharmacological profile . Indole-based analogs () exhibit adrenoceptor binding and antiarrhythmic effects due to their extended aromatic systems, a feature absent in the simpler piperidine-acetonitrile scaffold .
Physicochemical Properties :
- The hydrochloride salt form in the target compound and analogs (e.g., ) improves aqueous solubility compared to free bases. However, melting points (e.g., 254°C for hygroscopic hydrochlorides in ) suggest variability in stability under humid conditions .
Biological Activity
The compound 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHClNO
Molecular Weight : 219.70 g/mol
This compound features a piperidine ring, which is known for its role in various biological activities. The methoxymethyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the potential of piperidine derivatives as anticancer agents. For instance, compounds with similar structures have shown inhibitory effects on histone demethylases, which are implicated in cancer progression. The inhibition of these enzymes can lead to altered gene expression and reduced tumor growth .
The biological activity of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is thought to be mediated through several mechanisms:
- PARP Inhibition : Compounds with similar piperidine structures have demonstrated significant inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can enhance the sensitivity of cancer cells to chemotherapy by preventing DNA repair mechanisms .
- Histone Deacetylase (HDAC) Inhibition : Some derivatives have been identified as HDAC inhibitors, which play a crucial role in regulating gene expression and can induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study demonstrated that similar piperidine compounds exhibited IC values in the low nanomolar range against BRCA-deficient cancer cells, indicating potent antiproliferative effects .
- In Vivo Efficacy : Another investigation into related compounds showed promising results in animal models, where tumor growth was significantly reduced following treatment with these piperidine derivatives .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 filters) for particulate protection, chemical-resistant gloves (e.g., nitrile), and EN 166-compliant safety goggles to prevent eye exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors. Ensure local exhaust ventilation during synthesis or purification steps .
- Storage : Store at 2–8°C in airtight, labeled containers away from incompatible materials (e.g., strong oxidizers). Monitor for moisture to prevent degradation .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Design : Use computational reaction path search methods (e.g., quantum chemical calculations) to identify optimal intermediates and transition states, reducing trial-and-error experimentation .
- Parameter Screening : Employ Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., acetonitrile/water mixtures), and catalyst loadings. Monitor progress via HPLC or LC-MS .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity fractions .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Analysis : Assign peaks using - and -NMR to confirm the piperidine ring, methoxymethyl group, and acetonitrile moiety. Compare with NIST reference data for piperidine derivatives .
- Mass Spectrometry : Perform HRMS (High-Resolution MS) to verify the molecular ion ([M+H]) and fragmentation patterns. Use ESI(+) mode for ionization .
- IR Spectroscopy : Identify functional groups (e.g., nitrile stretch ~2240 cm, ether C-O stretch ~1100 cm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reaction mechanisms involving this compound?
- Methodological Answer :
- Mechanistic Studies : Apply density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the piperidine nitrogen). Validate using kinetic isotope effects or stereochemical outcomes .
- Data Reconciliation : Compare computed activation energies with experimental Arrhenius plots. If discrepancies arise, re-evaluate solvent effects or transition-state solvation using COSMO-RS models .
Q. What strategies are recommended for analyzing trace impurities or degradation products in this compound?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via UPLC-PDA-MS. Use orthogonal methods (e.g., charged aerosol detection) for non-UV-active impurities .
- Impurity Profiling : Compare retention times and mass spectra with synthetic standards. Quantify using external calibration curves (limit of detection: ≤0.1% w/w) .
Q. How should researchers address conflicting spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For ambiguous NOE correlations, use variable-temperature NMR .
- Crystallography : Grow single crystals (e.g., via slow evaporation in methanol) and perform X-ray diffraction to unambiguously confirm stereochemistry .
Data Contradiction Analysis
Q. How to interpret inconsistent stability data under varying storage conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via LC-MS and Karl Fischer titration for moisture uptake. Use Arrhenius kinetics to extrapolate shelf-life .
- Root-Cause Analysis : If instability correlates with humidity, reformulate with desiccants (e.g., silica gel) or switch to lyophilized storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
